molecular formula C19H23NO2 B12719685 4-Methyl-2-(1-(3-methylbutoxy)ethyl)furo(3,2-c)quinoline CAS No. 88654-62-0

4-Methyl-2-(1-(3-methylbutoxy)ethyl)furo(3,2-c)quinoline

Cat. No.: B12719685
CAS No.: 88654-62-0
M. Wt: 297.4 g/mol
InChI Key: QYZPVGGEIBTJFM-UHFFFAOYSA-N
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Description

4-Methyl-2-(1-(3-methylbutoxy)ethyl)furo(3,2-c)quinoline is a complex organic compound that belongs to the class of furoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a furoquinoline core with a 4-methyl group and a 1-(3-methylbutoxy)ethyl substituent, making it a unique molecule with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(1-(3-methylbutoxy)ethyl)furo(3,2-c)quinoline can be achieved through an acid-catalyzed tandem reaction. This involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. The reaction proceeds via a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure sequence to afford the furoquinoline structure . The reaction conditions typically involve the use of an acid catalyst and moderate to high yields can be achieved.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis techniques to enhance yield and purity. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(1-(3-methylbutoxy)ethyl)furo(3,2-c)quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

4-Methyl-2-(1-(3-methylbutoxy)ethyl)furo(3,2-c)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(1-(3-methylbutoxy)ethyl)furo(3,2-c)quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrano[3,2-c]quinolones: These compounds share a similar core structure but differ in the substituents attached to the quinoline ring.

    Furo[3,2-c]quinolones: Other derivatives of furoquinoline with different substituents.

Uniqueness

4-Methyl-2-(1-(3-methylbutoxy)ethyl)furo(3,2-c)quinoline is unique due to its specific substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

88654-62-0

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

4-methyl-2-[1-(3-methylbutoxy)ethyl]furo[3,2-c]quinoline

InChI

InChI=1S/C19H23NO2/c1-12(2)9-10-21-14(4)18-11-16-13(3)20-17-8-6-5-7-15(17)19(16)22-18/h5-8,11-12,14H,9-10H2,1-4H3

InChI Key

QYZPVGGEIBTJFM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C3=C1C=C(O3)C(C)OCCC(C)C

Origin of Product

United States

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